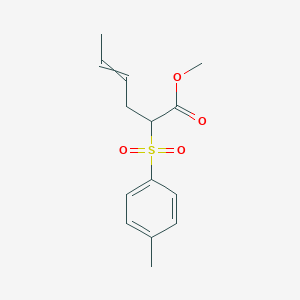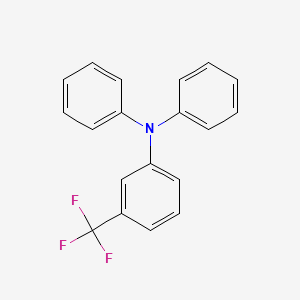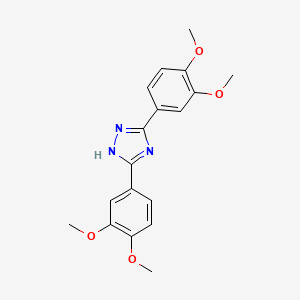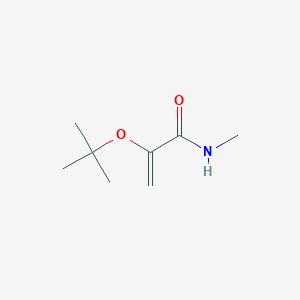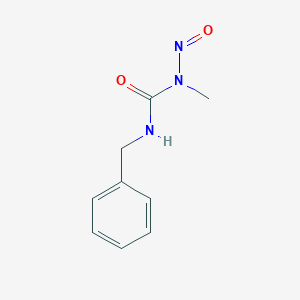
N'-Benzyl-N-methyl-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Benzyl-N-methyl-N-nitrosourea is a chemical compound known for its mutagenic and carcinogenic properties. It belongs to the class of nitrosoureas, which are known for their ability to alkylate DNA, leading to mutations and potential carcinogenesis . This compound is of significant interest in scientific research due to its potent biological effects and its use as a model compound in various studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Benzyl-N-methyl-N-nitrosourea can be synthesized through the reaction of N-methyl-N-nitrosourea with benzyl chloride under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is carried out at low temperatures to prevent decomposition of the nitrosourea compound.
Industrial Production Methods
While there is limited information on the large-scale industrial production of N’-Benzyl-N-methyl-N-nitrosourea, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment. The key challenge in industrial production is ensuring the stability of the compound during synthesis and storage.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Benzyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can transfer its alkyl group to nucleophiles, such as DNA bases, leading to mutations.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form benzylamine and N-methyl-N-nitrosourea.
Common Reagents and Conditions
Alkylation: Common reagents include nucleophiles like DNA bases, and the reaction is typically carried out in aqueous or organic solvents.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Applications De Recherche Scientifique
N’-Benzyl-N-methyl-N-nitrosourea is used in various scientific research applications, including:
Mécanisme D'action
N’-Benzyl-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. The compound transfers its alkyl group to nucleophilic sites on DNA bases, leading to mutations and potential carcinogenesis . The molecular targets include guanine and adenine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar alkylating properties.
N-Nitroso-N-methylurea: Known for its mutagenic and carcinogenic effects.
Uniqueness
N’-Benzyl-N-methyl-N-nitrosourea is unique due to its benzyl group, which enhances its ability to induce mutations compared to other nitrosoureas . The presence of the benzyl group also affects the compound’s stability and reactivity, making it a valuable model for studying the effects of alkylating agents on DNA .
Propriétés
Numéro CAS |
112899-75-9 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
3-benzyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-12(11-14)9(13)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) |
Clé InChI |
QKWJOOYYNDMTFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NCC1=CC=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


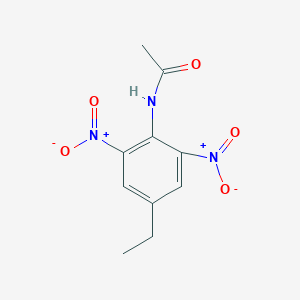
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
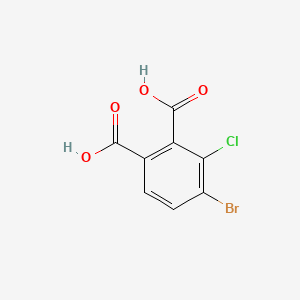
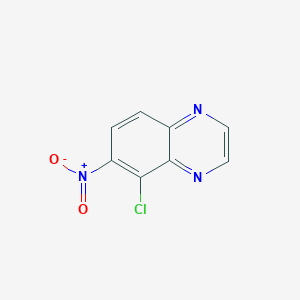
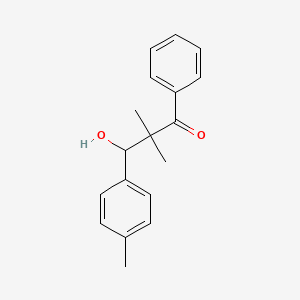
![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
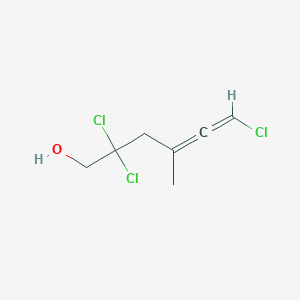
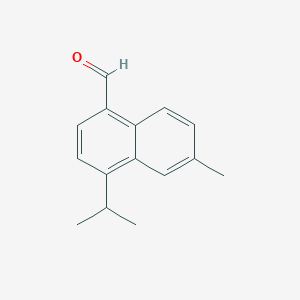

![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
